molecular formula C5H11N3O2S B1480460 2-(Azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide CAS No. 2098062-94-1

2-(Azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No.: B1480460
CAS No.: 2098062-94-1
M. Wt: 177.23 g/mol
InChI Key: FRCMGJZDWKCUKY-UHFFFAOYSA-N
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Description

“2-(Azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide” is a chemical compound with the empirical formula C7H14N2O2S . It is also known as “4-Azetidin-3-yl-thiomorpholine-1,1-dioxide dihydrochloride” and has a molecular weight of 263.19 . This compound is typically available in solid form .


Molecular Structure Analysis

The SMILES string representation of this compound is Cl.Cl.O=S1(=O)CCN(CC1)C2CNC2 . This notation provides a way to represent the structure of the chemical using ASCII characters.


Physical and Chemical Properties Analysis

The compound is typically available in solid form . It has a molecular weight of 263.19 . The compound’s empirical formula is C7H14N2O2S .

Safety and Hazards

The compound is classified under the GHS07 hazard class and has the signal word "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed . It is also classified as Acute Tox. 4 Oral .

Properties

IUPAC Name

2-(azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2S/c9-11(10)7-1-2-8(11)5-3-6-4-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCMGJZDWKCUKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)N1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 2
2-(Azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 3
2-(Azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 4
Reactant of Route 4
2-(Azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 5
2-(Azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 6
2-(Azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide

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